3,3,4,4-Tetramethylazetidin-2-one
Overview
Description
3,3,4,4-Tetramethylazetidin-2-one is a four-membered heterocyclic compound with the molecular formula C₇H₁₃NO. It belongs to the class of azetidinones, which are characterized by a β-lactam ring structure. This compound is notable for its significant ring strain, which imparts unique reactivity and stability compared to other similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethylazetidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,3,4,4-tetramethyl-1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)₂) can yield the desired azetidinone . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetramethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidinone to its reduced forms.
Substitution: The β-lactam ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Conditions such as the presence of catalysts (e.g., copper(II) triflate) and the use of microwave irradiation can significantly influence the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidinones .
Scientific Research Applications
3,3,4,4-Tetramethylazetidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetramethylazetidin-2-one involves its interaction with specific molecular targets and pathways. For instance, azetidinones are known to target transpeptidase enzymes (penicillin-binding proteins), which are crucial for bacterial cell-wall synthesis . This interaction disrupts cell-wall synthesis, leading to the antibacterial effects of β-lactam antibiotics.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3,4,4-Tetramethylazetidin-2-one include other azetidinones such as:
- 3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4-(4-methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability.
Properties
IUPAC Name |
3,3,4,4-tetramethylazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(2)5(9)8-7(6,3)4/h1-4H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSQLMMZAQIQFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC1(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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